molecular formula C8H7N3OS B3030413 2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one CAS No. 902576-09-4

2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one

Cat. No.: B3030413
CAS No.: 902576-09-4
M. Wt: 193.23
InChI Key: XOFAOHNADNLNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-D]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methylthio group at the 2-position and a pyrido[4,3-D]pyrimidin-5(6H)-one core structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with thiourea, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Comparison with Similar Compounds

2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the methylthio group, which contribute to its distinct chemical behavior and potential for diverse applications.

Properties

IUPAC Name

2-methylsulfanyl-6H-pyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-13-8-10-4-5-6(11-8)2-3-9-7(5)12/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFAOHNADNLNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668220
Record name 2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902576-09-4
Record name 2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-((E)-2-Dimethylamino-vinyl)-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester 5 (13.5 g, 50.5 mmol) and NH4OAc (38.9 g, 505 mmol) were dissolved in DMF (250 mL) and stirred at reflux for about four days. Then mixture was concentrated, residue dissolved in TCM, washed with water, dried, filtered, and concentrated. The product was purified by crystallization from ethanol to obtain a colorless solid (7.60 g, 39.4 mmol, 78%).
[Compound]
Name
NH4OAc
Quantity
38.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one
Reactant of Route 5
2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.